4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione
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Overview
Description
4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione is a complex organic compound with a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 1,2-naphthoquinone under acidic conditions, followed by a series of oxidation and reduction steps to introduce the hydroxyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as L-proline have been employed to facilitate the synthesis under mild and eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. Additionally, its antimicrobial effects may result from disrupting microbial cell membranes and interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-phenyl-naphthalene-1,2-dione
- 4-Hydroxy-3-(4-methylanilino)naphthalene-1,2-dione
- 2-Hydroxy-1,4-naphthoquinone (Lawsone)
Uniqueness
4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-15-11-13-17(14-12-15)20(16-7-3-2-4-8-16)21-22(25)18-9-5-6-10-19(18)23(26)24(21)27/h2-14,20,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOLVCGUSLTSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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